molecular formula C8H10N2O2 B1628732 4-(Hydrazinylmethyl)benzoic acid CAS No. 788101-73-5

4-(Hydrazinylmethyl)benzoic acid

Cat. No.: B1628732
CAS No.: 788101-73-5
M. Wt: 166.18 g/mol
InChI Key: HFBSYGDBSGZDKT-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)benzoic acid is an organic compound with the molecular formula C8H10N2O2. It contains a benzoic acid moiety substituted with a hydrazinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)benzoic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects . The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Uniqueness: 4-(Hydrazinylmethyl)benzoic acid is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of hydrazones and Schiff bases, which are valuable in various chemical and biological applications .

Properties

IUPAC Name

4-(hydrazinylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-5-6-1-3-7(4-2-6)8(11)12/h1-4,10H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBSYGDBSGZDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600620
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788101-73-5
Record name 4-(Hydrazinylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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